2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
説明
特性
IUPAC Name |
2-fluoro-N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O4/c22-18-6-2-1-5-17(18)20(30)24-14-7-9-15(10-8-14)28-21(31)27(25-26-28)13-19(29)23-12-16-4-3-11-32-16/h1-11H,12-13H2,(H,23,29)(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVBKKYUKJXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a furan moiety, a tetrazole ring, and multiple aromatic systems. Its chemical formula is represented as follows:
This structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that the tetrazole ring may play a crucial role in these activities, enhancing the compound's efficacy against cancer cell lines .
The proposed mechanism of action for 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves the inhibition of key enzymes involved in cellular proliferation and survival. The furan and tetrazole moieties are believed to interact with active sites on target proteins, disrupting their function.
Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antibacterial activity against S. aureus and E. coli. The results showed that modifications to the furan group enhanced the antimicrobial potency, with some derivatives achieving MIC values as low as 10 µM .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis in colon cancer cells. The research indicated that treatment with these compounds resulted in increased levels of pro-apoptotic markers and decreased cell viability .
Data Tables
科学的研究の応用
Chemical Properties and Structure
Molecular Formula : C24H24F2N4O3
Molecular Weight : 454.47 g/mol
IUPAC Name : 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
The compound features a complex structure that includes a furan moiety, a tetrazole ring, and multiple functional groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the tetrazole ring is particularly noteworthy as it has been associated with enhanced anticancer activity due to its ability to interact with various biological targets. For example, derivatives of tetrazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The furan moiety is known for its antimicrobial activity. Compounds containing furan derivatives have been explored for their efficacy against various bacterial and fungal strains. The presence of the furan ring in 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide may enhance its antimicrobial potential, making it a candidate for further investigation in this area .
Case Study 1: Anticancer Evaluation
In a study focusing on similar compounds, researchers synthesized a series of tetrazole derivatives and evaluated their anticancer activities against various cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Testing
Another research effort involved testing furan-based compounds against standard microbial strains. The results showed that specific derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests that 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide could be further explored as a potential antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions starting with precursors like furan-2-ylmethylamine and tetrazole derivatives. Key steps include:
- Step 1 : Formation of the tetrazol-1-yl core via cyclization reactions under reflux conditions (e.g., ethanol/KOH) .
- Step 2 : Introduction of the benzamide group via amide coupling using activating agents like EDCI or HOBt .
- Step 3 : Fluorination at the 2-position of the benzamide using fluorinating agents (e.g., Selectfluor®) under inert atmosphere .
- Characterization : Confirm intermediate purity via TLC and final product identity using , , and HRMS .
Q. How do researchers validate the structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign signals for fluorine () and protons () to confirm substitution patterns and functional groups .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (if crystalline) .
Q. What preliminary biological assays are recommended for initial screening?
- Assays :
- Enzyme Inhibition : Test against kinases or proteases due to the tetrazole and benzamide motifs .
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : Evaluate in vitro using MTT assays on human cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the tetrazole intermediate?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for regioselective tetrazole formation .
- DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent ratio, and reaction time interactions .
- Data Analysis : Compare HPLC purity and yield across conditions; prioritize conditions with >90% purity and >60% yield .
Q. How to address contradictory spectral data during structural elucidation?
- Case Study : If shows unexpected splitting, consider:
- Dynamic Effects : Rotamers or tautomeric equilibria (e.g., tetrazole ↔ 5-oxo-4,5-dihydro form) .
- Impurity Profiling : Use LC-MS to identify byproducts from incomplete coupling or fluorination .
- Resolution : Perform variable-temperature NMR or isotopic labeling (e.g., ) to stabilize or track specific resonances .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- SAR Design :
-
Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) .
-
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger) to identify critical hydrogen-bonding motifs .
- Biological Validation : Compare IC values across analogs in enzyme inhibition assays (Table 1) .
Table 1 : Example SAR Data for Analogs
Substituent Enzyme IC (nM) Cytotoxicity (µM) 2-Fluoro 12 ± 1.5 >100 2-Chloro 18 ± 2.1 85 ± 4.3 2-Methoxy 45 ± 3.8 >100
Q. How to resolve discrepancies in biological activity across studies?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for fluorination to avoid hydrolysis .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
- Data Interpretation : Use cheminformatics tools (e.g., MOE, PyMOL) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
